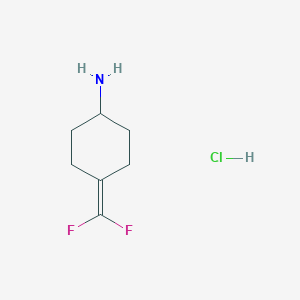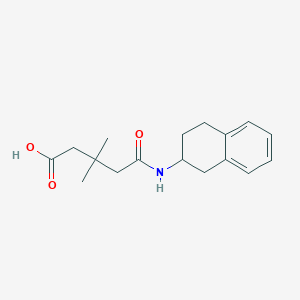
4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride, also known as MK-869 or Suvorexant, is a novel dual orexin receptor antagonist that was approved by the US Food and Drug Administration (FDA) in 2014 for the treatment of insomnia. The orexin system plays a crucial role in regulating sleep-wake cycles, and Suvorexant works by blocking the binding of orexin to its receptors, thereby promoting sleep. In addition to its clinical use, Suvorexant has also been extensively studied in the field of scientific research.
Aplicaciones Científicas De Investigación
Environmental Remediation
A significant application of amine-functionalized sorbents, which could potentially involve compounds similar to 4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride, is in environmental remediation, specifically for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are known for their persistence and potential toxicity, making their removal from drinking water a critical concern. Amine-containing sorbents have been identified as a promising solution for PFAS removal due to their ability to interact through electrostatic interactions, hydrophobic interactions, and sorbent morphology, offering an efficient approach to mitigate these contaminants in municipal water and wastewater treatments (Ateia et al., 2019).
Chemical Analysis and Toxicology
The degradation of industrial solvents and their impact on the environment and human health is another area where compounds like 4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride may find application. For example, studies on 4-methylcyclohexanemethanol (MCHM), a solvent used in coal cleaning, which was accidentally released into the Elk River in West Virginia, showcase the necessity of understanding chemical toxicity and degradation pathways. The research into MCHM and its metabolites highlighted their low to moderate toxicity but emphasized the need for detailed analysis to assess potential risks accurately and develop mitigation strategies (Paustenbach et al., 2015).
Catalysis
Compounds with structures similar to 4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride may also play a role in catalysis, particularly in reactions involving the formation of carbon-nitrogen bonds. These reactions are foundational in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The ability to catalyze these reactions efficiently, with high selectivity and under environmentally benign conditions, is of great interest for sustainable chemistry and industrial applications (Kantam et al., 2013).
Pharmaceutical Research
In pharmaceutical research, the exploration of nitrogen heterocycles is extensive due to their prevalence in drug molecules. The structural diversity and pharmacokinetic properties of these compounds make them central to the design of new therapeutics. Analyzing the most common nitrogen heterocycles among FDA-approved pharmaceuticals reveals the critical role these structures play in medicinal chemistry. Understanding the substitution patterns, biological activities, and mechanisms of action of these compounds can guide the development of next-generation drugs (Vitaku et al., 2014).
Safety and Hazards
Based on the limited information available, it’s difficult to provide a comprehensive overview of the safety and hazards associated with “4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride”. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .
Propiedades
IUPAC Name |
4-(difluoromethylidene)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h6H,1-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYQSQNUNVRAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253632-71-0 |
Source


|
| Record name | 4-(difluoromethylidene)cyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Tert-butyl)anilino]-3-(4-chlorophenoxy)-2-methyl-2-propanol](/img/structure/B2831355.png)



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2831362.png)


![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2831367.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2831368.png)
![N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2831369.png)
![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)


